2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
Description
This compound features a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl substituent at the nitrogen atom.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-14-5-6-16(15(20)7-14)24-10-17(22)21-11-18(23)8-12-3-1-2-4-13(12)9-18/h1-7,23H,8-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDUTMMWMTYWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Indene Derivative Preparation: The indene derivative is synthesized by hydrogenating indene to form 2,3-dihydro-1H-indene, followed by hydroxylation to obtain 2-hydroxy-2,3-dihydro-1H-indene.
Amide Formation: The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with the indene derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The dichlorophenoxy group can be reduced to form a phenol derivative.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-((2-oxo-2,3-dihydro-1H-inden-2-yl)methyl)acetamide.
Reduction: Formation of this compound with a phenol group.
Substitution: Formation of derivatives with substituted nucleophiles in place of chlorine atoms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide exhibit promising anticancer properties. Studies have shown that derivatives of acetamides can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been evaluated for their activity against leukemia cell lines and have shown significant cytotoxic effects .
Receptor Modulation : The compound has potential as a selective ligand for certain receptors. For example, related acetamides have been studied for their binding affinities to sigma receptors, which are implicated in various neurological disorders. These studies suggest that modifications to the acetamide structure can enhance receptor selectivity and efficacy .
Herbicide Development
Weed Management : The dichlorophenoxy group is integral to the herbicidal properties of this compound. Similar compounds are widely used as systemic herbicides targeting broadleaf weeds while sparing grasses. The mechanism involves disrupting hormonal balance in plants, leading to uncontrolled growth and eventual death . This application is crucial in agricultural settings where weed control is necessary for crop yield optimization.
Biological Research
Biological Assays : The compound can be utilized in biological assays to study enzyme inhibition and receptor interactions. For instance, derivatives have been tested for their ability to inhibit urease, an enzyme critical in various biological processes . Such studies help elucidate the biochemical pathways influenced by these compounds.
Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict how this compound interacts with biological targets at the molecular level. These studies provide insights into binding affinities and potential therapeutic effects .
Case Study 1: Anticancer Activity Evaluation
A series of analogs based on the acetamide structure were synthesized and evaluated for their anticancer properties against several cell lines. One notable finding was that certain modifications led to a significant decrease in IC50 values, indicating enhanced potency against cancer cells .
Case Study 2: Herbicide Efficacy
Field trials conducted with herbicides containing similar dichlorophenoxy compounds demonstrated effective control of broadleaf weeds in cereal crops. These trials highlighted the importance of dosage and application timing in maximizing efficacy while minimizing crop damage .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dichlorophenoxy group can interact with hydrophobic pockets, while the indene moiety may participate in hydrogen bonding or π-π interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key analogs based on substituents, melting points, and biological activities:
Key Observations :
- Hydrogen Bonding : The hydroxy group in the target compound and Compound 3 may enhance solubility and protein interactions via hydrogen bonding .
- Electronic Effects: Electron-withdrawing chlorine atoms in the dichlorophenoxy group are conserved across analogs, favoring π-π stacking or hydrophobic interactions .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy moiety, commonly associated with herbicidal activity, and an indene derivative. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and toxicology.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₄Cl₂N₁O₃
- Molecular Weight : 303.18 g/mol
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including its effects on enzyme inhibition, neurotoxicity, and potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures to this compound may exhibit inhibitory effects on specific enzymes. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, has been shown to reduce acetylcholinesterase (AChE) activity in rat muscle tissues, leading to significant neurophysiological changes such as myotonia and altered locomotor activity . This suggests that the presence of the dichlorophenoxy group could impart similar biological effects in the compound under discussion.
Neurotoxicity Studies
Neurotoxicological evaluations have demonstrated that related compounds can induce reversible neurotoxic signs at high doses. For instance, studies have shown that exposure to 2,4-D at elevated levels resulted in aberrations in locomotion without causing permanent damage to neural tissues . This raises concerns about the safety profile of compounds containing similar moieties.
Case Studies and Research Findings
Recent studies exploring the biological activity of related compounds provide insights into potential therapeutic applications:
- Anticancer Activity : A study indicated that derivatives of phenoxyacetic acid exhibited selective cytotoxicity against various cancer cell lines. The most potent compounds demonstrated IC50 values in the nanomolar range . While specific data on our compound is limited, its structural similarities suggest potential for anticancer activity.
- Reproductive Toxicity : Chronic exposure studies on 2,4-D have shown no significant reproductive toxicity at lower doses but indicated adverse effects at higher concentrations . This highlights the need for careful dosage consideration when evaluating safety profiles.
- Pharmacokinetics : The pharmacokinetic properties of related compounds suggest rapid metabolism and excretion in humans. For instance, 2,4-D has a half-life of approximately 17.7 hours in humans . Understanding these properties is crucial for determining the therapeutic window for any potential clinical applications.
Data Table: Biological Activity Comparison
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction progress be effectively monitored?
Methodological Answer: The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled temperatures (0–30°C). Key steps include:
- Reacting substituted phenols with acetamide precursors.
- Using 2,6-lutidine as a base to facilitate coupling.
- Monitoring reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase .
- Purification via column chromatography or recrystallization to isolate the final product.
Q. Which spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer: A multi-technique approach is critical:
Advanced Research Questions
Q. How can X-ray crystallography elucidate solid-state conformation and intermolecular interactions?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Molecular Geometry : Bond lengths (e.g., C=O at ~1.22 Å) and angles consistent with amide resonance.
- Hydrogen Bonding : N–H···O interactions (e.g., N–H donor to carbonyl oxygen) with distances of 2.8–3.0 Å, forming chains or networks in the crystal lattice .
- Packing Motifs : Analysis of π-π stacking (3.5–4.0 Å) between aromatic rings, influencing solubility and stability .
Q. What strategies resolve discrepancies between computational predictions and experimental data?
Methodological Answer:
- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to model reaction mechanisms and compare with experimental yields. Adjust parameters like solvent polarity or temperature .
- Spectroscopic Validation : Overlay computed IR/NMR spectra (using software like Gaussian) with experimental data to identify outliers, refining computational models iteratively .
Q. How do substituents on the phenyl ring influence bioactivity, and how are these effects validated?
Methodological Answer:
Q. What purification techniques ensure high enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) with hexane:isopropanol gradients.
- Crystallization : Recrystallize from ethanol/water mixtures to isolate enantiomers, verified by polarimetry or chiral HPLC .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell lines or assay protocols .
Tables for Critical Parameters
Q. Table 1: Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| N–H···O Bond Length | 2.85 Å |
| C=O Bond Length | 1.22 Å |
| π-π Stacking Distance | 3.7 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
